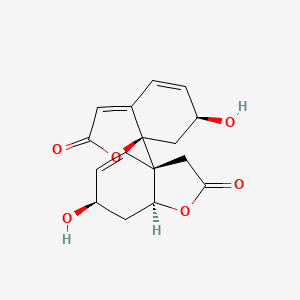

Isoglochidiolide

Description

Structure

3D Structure

Properties

CAS No. |

769954-42-9 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

(6S,7aR)-7a-[(3aS,6R,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one |

InChI |

InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11+,12-,15+,16+/m0/s1 |

InChI Key |

MNYIUJSJKZPDLL-SCYJSFNGSA-N |

Isomeric SMILES |

C1[C@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O |

Canonical SMILES |

C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Isolation and Characterization of Lupane-Type Triterpenoids from Euphorbia Species

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The genus Euphorbia is a rich source of structurally diverse secondary metabolites, many of which have shown significant pharmacological activities. While the target compound "Isoglochidiolide" was not found in the scientific literature and is likely a misnomer, this guide focuses on a closely related and well-documented class of compounds isolated from Euphorbia species: the lupane-type triterpenoids. As a representative example, this document will detail the discovery, isolation, characterization, and biological evaluation of Lupeol , a prominent lupane-type triterpenoid found in various Euphorbia species.

This technical guide provides a comprehensive overview of the experimental protocols and data interpretation necessary for the study of these promising natural products.

Isolation of Lupeol from Euphorbia Species

The isolation of lupeol from Euphorbia plant material typically involves solvent extraction followed by a series of chromatographic separations. The general workflow is outlined below.

Plant Material Collection and Preparation

Fresh plant material (e.g., whole plant, aerial parts, or latex) of a selected Euphorbia species is collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.[1]

Extraction

The powdered plant material is extracted with a suitable organic solvent. Maceration with ethanol or methanol at room temperature is a common method.[1][2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoids like lupeol are often enriched in the less polar fractions (e.g., n-hexane and chloroform).

Chromatographic Purification

The fraction enriched with lupeol is further purified using a combination of chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for the initial separation of compounds. Silica gel is a common stationary phase, with a gradient elution system of solvents like n-hexane and ethyl acetate.[3]

-

Sephadex LH-20 Chromatography: This technique is used for further purification and separates compounds based on molecular size.[3]

-

Preparative Thin-Layer Chromatography (pTLC): Often used as a final purification step for obtaining a pure compound.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the final purification of lupeol to a high degree of purity.[4]

The following diagram illustrates a typical experimental workflow for the isolation of lupeol.

Structure Elucidation of Lupeol

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for Lupeol

| Technique | Key Observations for Lupeol Structure |

| IR (KBr) νmax cm-1 | 3445 (O-H stretch), 2975 (C-H stretch), 1660 (C=C stretch), 890 (C=CH2 bend)[5] |

| 1H-NMR (CDCl3, δ ppm) | Signals for seven methyl groups, a characteristic signal for the hydroxyl-bearing methine at C-3 (δ ~3.19), and two olefinic protons of the isopropenyl group at C-29 (δ ~4.57 and ~4.69). |

| 13C-NMR (CDCl3, δ ppm) | 30 carbon signals, including a hydroxyl-bearing carbon at C-3 (δ ~79.0), and two olefinic carbons at C-20 (δ ~150.9) and C-29 (δ ~109.3).[1] |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ at m/z 426, consistent with the molecular formula C30H50O.[1] |

Biological Activity of Lupeol

Lupeol has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1]

Cytotoxic Activity

The cytotoxic activity of lupeol is evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

| Cell Line | Compound | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | Lupeol | 37.7 - 51.9 | [6] |

| KB (Oral Cancer) | Lupeol | ~40 | [6] |

| MCF-7 (Breast Cancer) | Lupeol | ~50 | [6] |

| A-549 (Lung Cancer) | Lupeol | ~45 | [6] |

| Pancreatic Carcinoma | Euphol | 6.84 | [7][8] |

| Esophageal Squamous Cell | Euphol | 11.08 | [7][8] |

Note: Data for Euphol, a structurally similar triterpenoid from Euphorbia tirucalli, is included for comparison.

Proposed Signaling Pathway for Cytotoxicity

Lupeol is a multi-target agent that can induce apoptosis in cancer cells through various molecular pathways. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways.[9]

The following diagram illustrates a simplified proposed signaling pathway for the pro-apoptotic effect of Lupeol.

Conclusion

While the search for "this compound" from Euphorbia species was inconclusive, this guide provides a comprehensive technical overview of the isolation, characterization, and biological evaluation of a representative lupane-type triterpenoid, Lupeol, from this genus. The detailed methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working on the discovery of novel therapeutic agents from natural sources. The diverse biological activities of lupeol and other triterpenoids from Euphorbia underscore the importance of continued research into the rich chemical diversity of this plant genus.

References

- 1. easpublisher.com [easpublisher.com]

- 2. Antibacterial and Antioxidant Activities of Triterpenoids Isolated from Endemic Euphorbia arbuscula Stem Latex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. pjsir.org [pjsir.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene. | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Data of Isoglochidiolide: A Technical Overview

Despite a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental spectroscopic data (NMR, MS, IR) for the natural product Isoglochidiolide could not be located. This suggests that such data may not be publicly available or the compound may be cataloged under a different identifier.

While specific data for this compound is elusive, this guide provides a framework for the spectroscopic analysis of a similar natural product, outlining the standard experimental protocols and data presentation that researchers and drug development professionals would utilize.

Hypothetical Data Presentation

In a typical research context, spectroscopic data for a novel or isolated compound like this compound would be presented in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| ... | ... | ... |

Hypothetical data would be populated based on 1D and 2D NMR experiments.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Relative Abundance (%) | Inferred Formula | Assignment |

| ESI+ | Q-TOF | ... | 100 | ... | [M+H]⁺ |

| ... | ... | ... | [M+Na]⁺ | ||

| ... | ... | ... | Fragment |

This table would detail the results from High-Resolution Mass Spectrometry (HRMS) experiments.

Table 3: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ... | Strong, Broad | O-H stretch |

| ... | Strong | C=O stretch (lactone) |

| ... | Medium | C=C stretch |

| ... | Medium | C-O stretch |

Key absorption bands from the IR spectrum would be listed, indicating the presence of specific functional groups.

Standard Experimental Protocols

The acquisition of spectroscopic data for a natural product follows a standardized workflow to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) and transferred to a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Experiments: A suite of 1D and 2D NMR experiments are performed to elucidate the structure:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Processing: The raw data is processed using specialized software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for natural products, allowing for the observation of the molecular ion.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to maximize information. Tandem MS (MS/MS) experiments are often performed to induce fragmentation and aid in structural elucidation.

-

Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify structural motifs.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for a natural product can be visualized as follows:

Caption: Workflow for the isolation and structural elucidation of a natural product.

The Lathyrane Diterpenoid Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds and their derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, as well as their potential to reverse multidrug resistance in cancer cells. This technical guide provides an in-depth exploration of the core biosynthesis pathway of lathyrane diterpenoids, focusing on the key enzymatic steps, quantitative data, and detailed experimental protocols to aid researchers in this field.

The Core Biosynthesis Pathway

The biosynthesis of lathyrane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The pathway to the foundational lathyrane skeleton proceeds through the key intermediate, casbene, followed by a series of oxidation and cyclization reactions. The key steps and enzymes involved in the conversion of GGPP to the lathyrane diterpenoid, jolkinol C, have been elucidated primarily through studies in Euphorbia lathyris and heterologous expression systems.[3][4]

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The biosynthesis begins with the formation of GGPP from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol phosphate (MEP) pathway in plants.

Cyclization of GGPP to Casbene

The first committed step in the lathyrane biosynthesis pathway is the cyclization of the linear GGPP molecule to the macrocyclic diterpene, casbene. This reaction is catalyzed by the enzyme casbene synthase (CBS) . CBS is a diterpene synthase that has been identified and characterized in several Euphorbiaceae species, including Ricinus communis (castor bean) and Euphorbia lathyris.[5] The prevalence of casbene synthases in this plant family suggests that casbene is a common precursor for a large number of complex diterpenoids.[5]

Oxidation of Casbene

Following the formation of casbene, the carbon skeleton undergoes a series of regio-specific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs). Two key CYPs have been identified as crucial for the subsequent cyclization:

-

CYP71D445 : This enzyme catalyzes the oxidation of casbene at the C-9 position.[3][4]

-

CYP726A27 : This enzyme is responsible for the oxidation of casbene at the C-5 position.[3][4]

These oxidation steps are critical for priming the casbene molecule for the subsequent intramolecular cyclization.

Dehydrogenation and Cyclization to Jolkinol C

The final step in the formation of the characteristic tricyclic lathyrane skeleton is a dehydrogenation and subsequent cyclization reaction. This is mediated by an alcohol dehydrogenase (ADH1) .[3][4] ADH1 acts on the hydroxyl groups introduced by the CYPs, leading to a rearrangement and the formation of the carbon-carbon bond that closes the third ring, yielding jolkinol C , a key lathyrane diterpenoid intermediate.[3][4]

Quantitative Data

The heterologous expression of the lathyrane biosynthesis pathway in engineered Saccharomyces cerevisiae has enabled the quantification of product yields. This approach provides a valuable platform for producing these complex molecules and for further pathway optimization.

| Product | Host Organism | Titer | Reference |

| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | Wong et al., 2018 |

| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L | Wong et al., 2018 |

| Casbene | Saccharomyces cerevisiae | 31 mg/L | Kirby et al., 2010[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the lathyrane diterpenoid biosynthesis pathway.

In Planta Functional Characterization via Nicotiana benthamiana Transient Expression

This method is used to rapidly assess the function of candidate genes in a plant system.

a. Plant Growth and Preparation:

-

Grow Nicotiana benthamiana plants in a greenhouse at approximately 24°C with a 16-hour light/8-hour dark photoperiod.[3]

-

Use young, healthy plants (4-6 weeks old) for infiltration.

b. Agrobacterium tumefaciens Culture Preparation:

-

Grow Agrobacterium tumefaciens strain GV3101 carrying the expression constructs (e.g., pEAQ-HT vector with the gene of interest) in LB medium with appropriate antibiotics overnight at 28°C.

-

Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Adjust the optical density at 600 nm (OD₆₀₀) of the bacterial suspension to 0.5-1.0.

-

Incubate the suspension at room temperature for 2-3 hours before infiltration.

c. Agroinfiltration:

-

Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.

-

Infiltrate several leaves per plant to ensure sufficient material for analysis.

-

For co-expression of multiple enzymes, mix equal volumes of the respective Agrobacterium cultures before infiltration.

d. Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue 5-7 days post-infiltration.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites with an appropriate solvent, such as ethyl acetate or a methanol/water mixture.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the diterpenoid products.

In Vitro Enzyme Assays with Microsomes

This method is used to confirm the specific activity of cytochrome P450 enzymes.

a. Microsome Preparation:

-

Express the CYP450s (e.g., CYP71D445, CYP726A27) in a suitable host, such as Saccharomyces cerevisiae or insect cells.

-

Harvest the cells and disrupt them by methods such as glass bead beating or sonication in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Isolate the microsomal fraction by differential centrifugation. Typically, a high-speed centrifugation step (e.g., 100,000 x g) is used to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

b. Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal protein (typically 0.1-0.5 mg/mL), the substrate (e.g., casbene), and a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding a cofactor, typically an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent, such as ethyl acetate.

-

Extract the products and analyze them by GC-MS or LC-MS.

c. ADH1 In Vitro Assay:

-

Express and purify the ADH1 enzyme, for example, using an E. coli expression system with a His-tag for purification.

-

Set up a reaction mixture containing the purified ADH1, the oxidized casbene substrate (produced from the CYP assays), NAD⁺ as a cofactor, and a suitable buffer.

-

Incubate the reaction and analyze the products as described for the CYP assay.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of Jolkinol C

Caption: Biosynthesis pathway from GGPP to Jolkinol C.

Experimental Workflow for Gene Function Discovery

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoglochidiolide: Unraveling the Mechanism of Action of a Promising Natural Compound

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of isoglochidiolide, a naturally occurring compound that has garnered interest for its potential therapeutic properties. Despite extensive searches for its biological activities, molecular targets, and effects on signaling pathways, detailed studies providing quantitative data, specific experimental protocols, and elucidated signaling cascades remain largely unavailable in the public domain.

This technical guide aims to consolidate the existing, albeit limited, information on this compound and related compounds, while primarily highlighting the areas where further research is critically needed. It is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential of this and similar natural products.

Current State of Knowledge: A Landscape of Unanswered Questions

Initial investigations into the bioactivity of this compound have been hampered by a lack of in-depth studies. While preliminary assessments may suggest potential cytotoxic or anti-inflammatory effects, the molecular underpinnings of these activities have not been elucidated. The absence of published data on its specific molecular targets prevents a clear understanding of how this compound exerts its effects at a cellular level.

To date, there are no publicly available studies that provide:

-

Quantitative data on the efficacy of this compound, such as IC50 values in various cell lines or dosage-dependent effects in preclinical models.

-

Detailed experimental protocols for assays used to evaluate the bioactivity of this compound.

-

Elucidated signaling pathways that are modulated by this compound.

The scientific community has yet to publish research that would allow for the creation of structured tables of quantitative data or detailed diagrams of its mechanism of action.

Inferred and Potential Mechanisms: Drawing from Related Compounds

In the absence of direct evidence for this compound, we can look to the broader family of related natural products to infer potential mechanisms of action that warrant investigation. Compounds with similar structural motifs have been reported to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects.

Potential Anti-Cancer Mechanisms

Many natural products exert their anti-cancer effects through the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of angiogenesis (the formation of new blood vessels that supply tumors). A hypothetical signaling pathway for a natural product inducing apoptosis is presented below. It is crucial to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

Caption: Hypothetical apoptotic signaling pathway potentially modulated by a natural product.

Potential Anti-Inflammatory Mechanisms

Natural products with anti-inflammatory properties often act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like the NF-κB pathway. A generalized workflow for investigating the anti-inflammatory effects of a compound is depicted below.

Caption: General experimental workflow to assess anti-inflammatory activity.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, a systematic investigation of this compound's biological activities is required. The following are proposed experimental protocols that could be employed to elucidate its mechanism of action.

Cytotoxicity and Anti-Proliferative Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Methodology: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours. Add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance at 570 nm.

-

-

Clonogenic Assay: To assess the long-term effect of this compound on the ability of single cells to form colonies.

-

Methodology: Treat cells with this compound for a defined period, then seed a low density of cells in fresh media and allow colonies to form over 1-2 weeks. Stain colonies with crystal violet and quantify.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology: Treat cells with this compound, then stain with Annexin V-FITC and PI. Analyze the cell populations by flow cytometry.

-

-

Western Blot Analysis: To detect changes in the expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

-

Methodology: Lyse treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

Cell Cycle Analysis

-

Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology: Fix this compound-treated cells in ethanol, stain with PI/RNase solution, and analyze by flow cytometry.

-

Anti-Inflammatory Assays

-

Nitric Oxide (NO) Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology: Co-treat macrophages with LPS and this compound. Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

-

ELISA for Inflammatory Cytokines: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of treated cells.

-

Methodology: Use commercially available ELISA kits to measure cytokine concentrations according to the manufacturer's instructions.

-

Future Directions and Conclusion

The study of this compound is in its infancy. The lack of published data on its mechanism of action presents a significant opportunity for novel research. Future studies should focus on a systematic evaluation of its biological activities using the protocols outlined above. Identifying its molecular targets through techniques such as affinity chromatography, proteomics, or computational modeling will be crucial for a deeper understanding of its therapeutic potential.

Isoglochidiolide: A Potent Inducer of Cytotoxicity in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglochidiolide, a natural product belonging to the triterpenoid class of compounds, has emerged as a molecule of significant interest in oncology research. Extracted from plants of the Glochidion genus, this compound and its analogues have demonstrated potent cytotoxic activity against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound and its related compounds, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy.

Cytotoxic Activity of Glochidiol, a Close Analogue of this compound

While specific IC50 values for this compound are not extensively documented in publicly available literature, robust data exists for its close structural analogue, Glochidiol. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Glochidiol against a panel of human lung cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| NCI-H2087 | Lung Cancer | 4.12 |

| HOP-62 | Lung Cancer | 2.01 |

| NCI-H520 | Lung Cancer | 7.53 |

| HCC-44 | Lung Cancer | 1.62 |

| HARA | Lung Cancer | 4.79 |

| EPLC-272H | Lung Cancer | 7.69 |

| NCI-H3122 | Lung Cancer | 2.36 |

| COR-L105 | Lung Cancer | 6.07 |

| Calu-6 | Lung Cancer | 2.10 |

Another derivative isolated from Glochidion puberum has shown remarkable cytotoxic activity against the HCT-116 colorectal cancer cell line.

| Compound | Cell Line | Cancer Type | IC50 (µM)[2] |

| Glochidpurnoid B (from G. puberum) | HCT-116 | Colorectal Cancer | 0.80 ± 0.05 |

Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis

This compound and its analogues exert their cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase and the activation of the apoptotic cascade.

G2/M Cell Cycle Arrest

Treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis and thus inhibiting proliferation. This arrest is typically mediated by the modulation of key regulatory proteins of the G2/M checkpoint.

Caption: this compound-induced G2/M cell cycle arrest.

Apoptosis Induction

The apoptotic pathway is a crucial mechanism for programmed cell death. This compound analogues have been shown to trigger apoptosis through the intrinsic pathway, which involves the mitochondria. This is characterized by changes in the expression of the Bcl-2 family of proteins and the subsequent activation of caspases. Specifically, a derivative from Glochidion puberum has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in apoptosis[2].

Caption: Apoptosis induction by an this compound analogue.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: MTT assay experimental workflow.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound as previously described.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer leaflet of the plasma membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the cell cycle and apoptosis pathways.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-3, PARP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Conclusion

This compound and its closely related analogues represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, highlights their potential as lead compounds for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other potential anticancer agents.

References

The Pharmacological Profile of Glochidiol: A Technical Guide for Drug Discovery Professionals

Abstract

Glochidiol, a naturally occurring triterpenoid found in plants of the Glochidion genus, has emerged as a promising candidate for drug development, exhibiting significant anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the pharmacological activities of glochidiol, with a focus on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development efforts by scientists and drug development professionals. The evidence presented herein suggests that the initial user query for "Isoglochidiolide" likely contained a typographical error, as the preponderance of scientific literature points to "glochidiol" as the bioactive compound of interest from the Glochidion species.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The genus Glochidion (family Phyllanthaceae) comprises a diverse group of plants that have been used in traditional medicine for various ailments. Phytochemical investigations of this genus have led to the isolation of several bioactive compounds, including the triterpenoid glochidiol. This document synthesizes the current scientific knowledge on the pharmacological properties of glochidiol, highlighting its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs.

Anticancer Properties of Glochidiol

Glochidiol has demonstrated potent antiproliferative activity against a range of cancer cell lines, with a particularly well-documented effect against non-small cell lung cancer.

In Vitro Antiproliferative Activity

Glochidiol exhibits significant cytotoxic effects on various human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.[1]

| Cell Line | Description | IC50 (µM) |

| NCI-H2087 | Lung Squamous Cell Carcinoma | 4.12 |

| HOP-62 | Lung Adenocarcinoma | 2.01 |

| NCI-H520 | Lung Squamous Cell Carcinoma | 7.53 |

| HCC-44 | Lung Adenocarcinoma | 1.62 |

| HARA | Lung Squamous Cell Carcinoma | 4.79 |

| EPLC-272H | Lung Squamous Cell Carcinoma | 7.69 |

| NCI-H3122 | Lung Adenocarcinoma (ALK-positive) | 2.36 |

| COR-L105 | Lung Large Cell Carcinoma | 6.07 |

| Calu-6 | Lung Anaplastic Carcinoma | 2.10 |

| Table 1: In Vitro Antiproliferative Activity of Glochidiol against Human Lung Cancer Cell Lines.[1] |

Mechanism of Anticancer Action: Tubulin Polymerization Inhibition

The primary mechanism underlying the anticancer effects of glochidiol is its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Glochidiol has been shown to inhibit tubulin polymerization in vitro with an IC50 value of 2.76 µM.[1] Further investigations, including immunofluorescence staining and a European Collection of Authenticated Cell Cultures (EBI) competition assay, have revealed that glochidiol likely interacts with tubulin by targeting the colchicine binding site.[1] This interaction prevents the formation of the microtubule polymer, leading to mitotic arrest and subsequent cell death.

In Vivo Anticancer Efficacy

The anticancer potential of glochidiol has been confirmed in preclinical animal models. In a study utilizing a xenograft model, glochidiol was found to effectively inhibit the growth of lung cancer HCC-44 tumors in nude mice.[1] This in vivo activity provides strong support for the potential clinical translation of glochidiol as an anticancer agent.

Anti-inflammatory Properties of Glochidiol

While the anticancer properties of glochidiol are more extensively characterized, evidence suggests that it also possesses significant anti-inflammatory activity. Studies on crude extracts from various Glochidion species have demonstrated analgesic and anti-inflammatory effects.[2] Although direct studies on isolated glochidiol are less common, the anti-inflammatory effects of the extracts are likely attributable, at least in part, to their glochidiol content.

Mechanism of Anti-inflammatory Action

The precise anti-inflammatory mechanism of glochidiol is still under investigation. However, studies on extracts of Glochidion species provide insights into the likely pathways involved. Extracts of Glochidion ellipticum have been shown to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

It is hypothesized that glochidiol may inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Lines: Human lung cancer cell lines (e.g., HCC-44, HOP-62, etc.).

-

Method:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of glochidiol (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay

-

Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI).

-

Method:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add glochidiol or a control vehicle to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

Monitor the increase in fluorescence (due to reporter incorporation into microtubules) or absorbance (light scattering) at 340 nm over time using a plate reader.

-

The rate of polymerization and the maximum polymer mass are used to determine the inhibitory activity of glochidiol.[5][6]

-

In Vivo Xenograft Tumor Model

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Method:

-

Subcutaneously inject a suspension of human lung cancer cells (e.g., 5 x 10⁶ HCC-44 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer glochidiol (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[7]

-

Conclusion and Future Directions

Glochidiol has demonstrated compelling pharmacological properties, particularly as an anticancer agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization at the colchicine binding site makes it a promising candidate for the development of a novel microtubule-targeting agent. Furthermore, its potential anti-inflammatory activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved.

Future research should focus on:

-

Comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of glochidiol derivatives.

-

In-depth investigation of the anti-inflammatory mechanism of action of isolated glochidiol.

-

Pharmacokinetic and toxicological studies to assess the drug-like properties and safety profile of glochidiol.

-

Evaluation of the efficacy of glochidiol in a broader range of cancer models, including patient-derived xenografts.

References

- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. cytoskeleton.com [cytoskeleton.com]

- 7. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Isoglochidiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglochidiolide, a dimeric butenolide isolated from the leaves of Glochidion acuminatum, belongs to the lindenane class of sesquiterpenoids.[1] This class of natural products is recognized for a wide array of biological activities, including potent anti-inflammatory and cytotoxic effects.[2][3][4] This technical guide outlines a proposed initial biological screening cascade for this compound to elucidate its therapeutic potential. The protocols detailed herein are based on established methodologies for evaluating the anti-inflammatory and cytotoxic properties of sesquiterpenoid lactones. Furthermore, this document provides visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the proposed research strategy.

Introduction to this compound and Related Compounds

This compound is a natural product isolated from Glochidion acuminatum MUELL.[1] It is classified as a lindenane sesquiterpenoid, a group of compounds known for their complex and sterically congested structures.[4] The biological activities of lindenane sesquiterpenoids are a subject of ongoing research, with many exhibiting significant anti-inflammatory, antitumor, and neuroprotective properties.[4][5] The anti-inflammatory effects of sesquiterpene lactones, a broader class to which this compound belongs, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][6][7]

Given the established bioactivity of this class of compounds, a systematic initial biological screening of this compound is warranted to determine its potential as a lead compound for drug development. This guide proposes a two-pronged screening approach focusing on its potential cytotoxic and anti-inflammatory activities.

Proposed Biological Screening Cascade

The initial screening of this compound will focus on two primary areas of biological activity commonly associated with sesquiterpenoid lactones: cytotoxicity and anti-inflammatory effects.

Cytotoxicity Screening

The initial assessment of this compound's biological activity will involve evaluating its cytotoxicity against a panel of human cancer cell lines. This will provide a preliminary indication of its potential as an anticancer agent.

Table 1: Proposed Human Cancer Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| HeLa | Cervical Cancer |

| MCF-7 | Breast Cancer |

| PC-3 | Prostate Cancer |

| HT-29 | Colon Cancer |

Anti-inflammatory Screening

The anti-inflammatory potential of this compound will be investigated using a well-established in vitro model of inflammation.

Table 2: Key Parameters for In Vitro Anti-inflammatory Assay

| Parameter | Description |

| Cell Line | RAW 264.7 (murine macrophages) |

| Inflammatory Stimulus | Lipopolysaccharide (LPS) |

| Primary Endpoint | Nitric Oxide (NO) Production |

| Secondary Endpoints | Pro-inflammatory Cytokine Levels (TNF-α, IL-6) |

Detailed Experimental Protocols

Cell Culture

All cell lines will be obtained from the American Type Culture Collection (ATCC). A549, HeLa, MCF-7, and PC-3 cells will be cultured in RPMI-1640 medium. HT-29 and RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM). All media will be supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the cytotoxic effects of this compound.

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) will be determined from the dose-response curve.

Griess Assay for Nitric Oxide Production

The Griess assay will be used to measure the production of nitric oxide (NO), a key mediator of inflammation, in LPS-stimulated RAW 264.7 macrophages.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to quantify the nitrite concentration.

ELISA for Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assays (ELISAs) will be used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatants of LPS-stimulated RAW 264.7 cells.

-

Collect the culture supernatants as described in the Griess assay protocol.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems).

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate and then add the culture supernatants and standards.

-

Add the detection antibody, followed by the streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm. The cytokine concentrations will be determined from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory activity of many sesquiterpenoid lactones is mediated through the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. Glochidiolide, this compound, acuminaminoside, and glochidacuminosides A-D from the leaves of Glochidion acuminatum MUELL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]

- 3. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]

- 4. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

Isoglochidiolide as a Potential P-glycoprotein Inhibitor: A Technical Guide

Disclaimer: As of late 2025, specific studies detailing the direct inhibitory effects of isoglochidiolide on P-glycoprotein (P-gp), including quantitative data such as IC50 values and fold-resistance reversal, are not available in the published scientific literature. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals interested in investigating this compound as a potential P-gp inhibitor. It outlines the established methodologies and presents data from structurally related compounds to serve as a foundational reference.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by actively transporting a wide variety of xenobiotics out of cells.[1][2][3] This ATP-dependent process is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, where the overexpression of P-gp leads to the decreased intracellular accumulation and efficacy of chemotherapeutic agents.[4][5][6] Consequently, the inhibition of P-gp is a significant therapeutic strategy to overcome MDR and enhance the effectiveness of anticancer drugs.[7]

This compound is a lupane-type triterpenoid isolated from plants of the Glochidion genus.[8] While direct evidence of its P-gp inhibitory activity is lacking, other triterpenoids have demonstrated the potential to modulate P-gp function, making this compound a compound of interest for further investigation.[5]

Quantitative Data on Related Compounds

In the absence of specific data for this compound, this section presents data on the P-gp inhibitory and cytotoxic activities of other lupane triterpenoids and compounds investigated for MDR reversal. This information provides a basis for comparison and highlights the types of quantitative data that should be generated for this compound.

Table 1: Cytotoxicity of Selected Triterpenoids and MDR Reversal Agents in Cancer Cell Lines

| Compound/Drug | Cell Line | IC50 (µM) | Reference |

| Triterpenoid T1 | K562 (Leukemia) | 100 ± 1.0 | [9] |

| Triterpenoid T1m | K562 (Leukemia) | 39.49 ± 1.1 | [9] |

| Triterpenoid T1m | HL60 (Leukemia) | 68.56 | [9] |

| Doxorubicin | K562/ADR (Doxorubicin-resistant Leukemia) | 15.86 ± 1.21 | [10] |

| Doxorubicin + Compound D1 (10 µM) | K562/ADR (Doxorubicin-resistant Leukemia) | 1.83 ± 0.15 | [10] |

| Doxorubicin + Compound D2 (10 µM) | K562/ADR (Doxorubicin-resistant Leukemia) | 1.27 ± 0.11 | [10] |

| Doxorubicin + Compound D4 (10 µM) | K562/ADR (Doxorubicin-resistant Leukemia) | 0.98 ± 0.09 | [10] |

Table 2: Reversal of Multidrug Resistance by P-gp Modulators

| Compound | Concentration (µM) | Anticancer Drug | Cell Line | Reversal Fold (RF) | Reference |

| Compound D1 | 10 | Doxorubicin | K562/ADR | 8.67 | [10] |

| Compound D2 | 10 | Doxorubicin | K562/ADR | 12.49 | [10] |

| Compound D4 | 10 | Doxorubicin | K562/ADR | 16.18 | [10] |

| Verapamil | 12.5 | Doxorubicin | MCF-7/DOX | 5 | [11] |

| Tariquidar | 1 | Doxorubicin | K562/DOX | 30 | [11] |

Reversal Fold (RF) is calculated as the IC50 of the anticancer drug alone divided by the IC50 of the anticancer drug in the presence of the modulator.[11]

Experimental Protocols for Assessing P-glycoprotein Inhibition

To thoroughly evaluate this compound as a P-gp inhibitor, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Culture: Culture P-gp overexpressing cancer cell lines (e.g., K562/ADR, MCF-7/ADR) and their parental sensitive counterparts (e.g., K562, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a positive control cytotoxic drug) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.[12][13]

-

Cell Preparation: Harvest P-gp overexpressing cells and their parental counterparts and resuspend them in a suitable buffer.

-

Incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5-10 µM and incubate for another 60-90 minutes at 37°C.

-

Washing: Stop the reaction by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS.

-

Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp efflux.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[14][15]

-

Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp (e.g., from Sf9 or mammalian cells).[16]

-

Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with a reaction buffer containing ATP, magnesium ions, and various concentrations of this compound. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a control for P-gp-specific ATPase inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdate-based reagent).

-

Data Analysis: An increase in Pi generation suggests that this compound is a P-gp substrate that stimulates ATPase activity, while a decrease in verapamil-stimulated Pi generation indicates inhibition of ATPase activity.

Molecular Docking

Computational docking studies can predict the binding affinity and potential binding sites of this compound on P-glycoprotein.[1][17]

-

Protein and Ligand Preparation: Obtain the 3D structure of human P-gp from a protein data bank (e.g., PDB ID: 6QEX). Prepare the 3D structure of this compound using chemical drawing software and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock this compound into the drug-binding pocket of P-gp. Define the grid box to encompass the known drug-binding site.

-

Analysis of Results: Analyze the docking poses and binding energies. A lower binding energy suggests a more favorable interaction.[17] Identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions).

-

Interpretation: The results can provide insights into the potential mechanism of P-gp inhibition and guide further experimental studies.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and experimental procedures discussed in this guide.

Caption: P-glycoprotein mediated multidrug resistance and its inhibition.

Caption: Workflow for the Rhodamine 123 accumulation assay.

Caption: Logical relationship in the P-gp ATPase activity assay.

Conclusion

While direct experimental data on this compound as a P-glycoprotein inhibitor is currently unavailable, its structural classification as a lupane-type triterpenoid suggests it is a promising candidate for investigation. The methodologies and comparative data presented in this technical guide provide a robust framework for researchers to systematically evaluate the potential of this compound to reverse multidrug resistance. Through a combination of cytotoxicity, substrate accumulation, ATPase activity, and computational assays, the P-gp inhibitory profile of this compound can be thoroughly characterized, potentially leading to the development of a novel chemosensitizing agent.

References

- 1. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Seasonal Variations and Structure-Specific Phytochemical Profiles of Glochidion chodoense [mdpi.com]

- 9. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Increased mitochondrial uptake of rhodamine 123 during lymphocyte stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth exploration of the chemical landscape and biological activities of glochidiol, a prominent triterpenoid from the Glochidion genus, reveals a compound of significant interest for drug development. While the related compounds Isoglochidiolide and glochidiolide remain structurally uncharacterized in publicly accessible scientific literature, the extensive research on glochidiol provides a robust foundation for understanding the potential of this class of natural products. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on glochidiol's biological effects, underlying mechanisms, and the experimental methodologies used in its investigation.

The genus Glochidion, belonging to the family Phyllanthaceae, is a rich source of diverse phytochemicals, including terpenoids, sterols, saponins, and flavonoids.[1][2] Among these, the triterpenoid glochidiol has emerged as a focal point of research due to its promising pharmacological activities. This review consolidates the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways associated with glochidiol's bioactivity.

Chemical Structure of Glochidiol

Glochidiol is a lupane-type triterpenoid with the chemical formula C30H50O2. Its structure is characterized by a pentacyclic skeleton with two hydroxyl groups, contributing to its biological properties. The precise stereochemistry and connectivity are crucial for its interaction with molecular targets.

Biological Activities of Glochidiol and Related Compounds

Research into the pharmacological effects of glochidiol has unveiled a spectrum of activities, with a primary focus on its anti-cancer and anti-inflammatory properties. Other reported activities for compounds isolated from the Glochidion genus include antibacterial and antioxidant effects.[1]

Anti-Cancer Activity

Glochidiol has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer action is attributed to its role as a tubulin polymerization inhibitor. By binding to tubulin, glochidiol disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity of Glochidiol Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | 0.80 - 2.99 | [3] |

Note: The provided IC50 range for HCT-116 cells is for a group of related triterpenoids including glochidiol, as specific individual values were not detailed in the source.

Anti-Inflammatory Activity

Experimental Protocols

To facilitate further research and validation of the reported biological activities, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of compounds from Glochidion velutinum against prostate (PC-3) and breast (MCF-7) cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., crude extracts or isolated phytochemicals) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Molecular Mechanisms

The anti-cancer activity of glochidiol is primarily mediated through its interaction with the cellular cytoskeleton. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of glochidiol's anti-cancer activity.

Conclusion and Future Directions

Glochidiol, a triterpenoid isolated from the Glochidion genus, exhibits significant anti-cancer activity, primarily by inhibiting tubulin polymerization. This technical review has summarized the available quantitative data, provided a key experimental protocol, and visualized its molecular mechanism. While the compounds this compound and glochidiolide remain elusive in the current body of scientific literature, the promising bioactivity of glochidiol warrants further investigation.

Future research should focus on several key areas:

-

Isolation and Structure Elucidation: Efforts should be made to isolate and definitively determine the chemical structures of this compound and glochidiolide to enable a thorough investigation of their biological properties.

-

In-depth Mechanistic Studies: Further studies are needed to fully elucidate the signaling pathways modulated by glochidiol and to identify other potential molecular targets.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of glochidiol in animal models of cancer and inflammatory diseases.

-

Synthesis and Analogue Development: The development of efficient synthetic routes for glochidiol and the generation of novel analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The exploration of natural products from the Glochidion genus, with a focus on well-characterized compounds like glochidiol, holds considerable promise for the discovery of new therapeutic agents.

References

Stereoselective Synthesis of Isoglochidiolide: A Review of a Synthetic Target

A comprehensive review of the scientific literature reveals that a stereoselective total synthesis of Isoglochidiolide has not yet been reported. this compound, a lupane-type triterpenoid, along with its isomer glochidiol, has been isolated from various plant species of the Glochidion genus. These compounds have garnered interest for their potential biological activities. However, the complex stereochemical architecture of this compound presents a significant synthetic challenge that has yet to be overcome by synthetic chemists.

This document serves to inform researchers, scientists, and drug development professionals about the current status of the synthesis of this compound. While an in-depth technical guide with detailed experimental protocols and quantitative data cannot be provided due to the absence of a published total synthesis, this report will outline the structural features of this compound that make its synthesis a formidable task and survey general strategies that could be applicable to its future synthesis.

The Synthetic Challenge of this compound

The core of this compound is a pentacyclic lupane skeleton, characterized by a five-membered E-ring fused to a six-membered D-ring. This structure is adorned with multiple stereocenters, the precise control of which is paramount in any synthetic endeavor. Key challenges in the stereoselective synthesis of this compound would include:

-

Construction of the Polycyclic Core: The assembly of the five contiguous rings with the correct stereochemistry is a major hurdle. Strategies such as polyene cyclizations, Diels-Alder reactions, and intramolecular annulations would likely be employed.

-

Control of Quaternary Stereocenters: The lupane skeleton features several quaternary stereocenters which are notoriously difficult to construct stereoselectively.

-

Installation of the Side Chain: The stereoselective attachment of the isopropenyl group on the E-ring requires careful planning and execution.

-

Global Stereocontrol: Achieving the correct relative and absolute stereochemistry across the entire molecule would necessitate the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions.

Potential Synthetic Strategies

While a direct synthetic route to this compound is not available, general approaches to the synthesis of other complex triterpenoids could provide a roadmap for future efforts. A hypothetical retrosynthetic analysis might involve the following disconnections:

Caption: A simplified retrosynthetic analysis of this compound.

This conceptual workflow highlights a possible strategy where the complex pentacyclic core is assembled from a simpler acyclic precursor through a cascade of ring-forming reactions.

Future Outlook

The synthesis of this compound remains an open and challenging problem in organic chemistry. The development of new synthetic methodologies, particularly in the areas of stereoselective catalysis and complex ring construction, will be crucial for the eventual conquest of this intricate natural product. The successful total synthesis of this compound would not only be a landmark achievement in chemical synthesis but would also provide access to larger quantities of the material for further biological evaluation, potentially unlocking its therapeutic potential. Researchers in the field of natural product synthesis are encouraged to take on this formidable challenge.

Unraveling the Enigmatic Isoglochidiolide: A Case of Undefined Structure in Natural Product Chemistry

Despite a comprehensive search of scientific literature and chemical databases, a detailed technical guide on the total synthesis of Isoglochidiolide and its analogs cannot be provided at this time. The primary impediment is the absence of a publicly available, defined chemical structure for a compound specifically named "this compound." While the genus Glochidion, from which this putative compound is likely derived, is known to produce a variety of secondary metabolites, including butenolides, the specific structure of "this compound" remains elusive.

The scientific journey from the isolation of a natural product to its total synthesis is a meticulous process that begins with the unambiguous determination of its molecular structure. This foundational step, typically achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, is a prerequisite for any synthetic endeavor. Without a confirmed structure, chemists cannot devise a retrosynthetic analysis, plan a synthetic route, or execute the series of reactions necessary to construct the molecule in the laboratory.

Research into the chemical constituents of the Glochidion genus has revealed the presence of several classes of compounds, including triterpenoids, flavonoids, and a group of butenolides known as glochidionolactones.[1][2][3][4][5] These findings suggest that "this compound," if it exists as a distinct chemical entity, may belong to the butenolide family. However, without a formal report on its isolation and structural elucidation, any discussion of its synthesis would be purely speculative.

For researchers, scientists, and drug development professionals, this situation highlights a critical aspect of natural product chemistry: the vastness of unexplored chemical space and the ongoing process of discovery and characterization. While the name "this compound" may exist in preliminary reports or internal research, it has not yet entered the public scientific domain with a validated structure.

Therefore, this guide cannot proceed with the requested data presentation, experimental protocols, or visualizations for the total synthesis of this compound. Should the chemical structure of this compound be elucidated and published in the future, a comprehensive technical guide on its total synthesis would become a feasible and valuable undertaking for the scientific community.

In lieu of the requested guide on this compound, a general overview of synthetic strategies towards butenolide-containing natural products could be provided as an alternative. This would offer valuable insights into the methodologies and chemical transformations commonly employed in the synthesis of this important class of compounds.

References

Isoglochidiolide Derivatives: A Deep Dive into a Promising Class of Bioactive Compounds

For Immediate Release